6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one 1-oxide
Description
Properties
IUPAC Name |
1-oxido-6,7-dihydro-5H-2,1,3-benzoxadiazol-1-ium-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-5-3-1-2-4-6(5)7-11-8(4)10/h1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJKEJLEBBRJMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=[N+](ON=C2C(=O)C1)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40345-49-1 | |
| Record name | 2,1,3-Benzoxadiazol-4(5H)-one, 6,7-dihydro-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40345-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one 1-oxide (CAS Number: 142328-06-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological activity, structure-activity relationships, and relevant case studies.
Basic Information
- Molecular Formula : C₆H₆N₂O₂
- Molecular Weight : 138.12 g/mol
- CAS Number : 142328-06-1
- MDL Number : MFCD00168434
- Physical State : Solid (typically available as a powder)
Structure
The compound features a benzoxadiazole core, which is known for its diverse biological activities. The presence of the nitrogen and oxygen atoms in the ring structure contributes to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of benzoxadiazole compounds exhibit significant antimicrobial activity. In particular, studies have shown that certain benzoxadiazole derivatives demonstrate selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .
Anticancer Activity
This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells .
Case Study: Cytotoxicity Testing
In a study examining the cytotoxic effects of various benzoxadiazole derivatives, the compound was tested on multiple human cancer cell lines. The results indicated varying degrees of cytotoxicity, with some derivatives exhibiting significantly lower toxicity to normal cells compared to cancer cells, suggesting a potential therapeutic window for anticancer applications .
Structure-Activity Relationship (SAR)
The structure of benzoxadiazole derivatives plays a crucial role in their biological activity. Modifications to the benzoxadiazole ring or substituents can enhance or reduce activity against specific targets. For example:
- Electron-donating groups on the phenyl ring were found to increase antibacterial activity.
- Compounds with specific substitutions exhibited enhanced cytotoxicity towards cancer cells while maintaining lower toxicity to normal cells .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observations |
|---|---|---|
| Antimicrobial | Bacillus subtilis, C. albicans | Selective activity against Gram-positive bacteria; antifungal properties observed. |
| Anticancer | MCF-7, A549, PC3 cell lines | Significant cytotoxicity; lower toxicity to normal cells in some cases. |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one derivatives exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains and have shown promising results in inhibiting growth, which could lead to the development of new antibiotics.
Anticancer Properties
Studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. This makes it a candidate for further investigation in cancer therapeutics .
Neuroprotective Effects
There is growing evidence suggesting that 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one may possess neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress and excitotoxicity, indicating its potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Synthetic Organic Chemistry
Building Block for Heterocycles
The compound serves as a versatile building block in the synthesis of more complex heterocyclic systems. Researchers have utilized it to synthesize various derivatives through reactions such as annelation with acetylene and other nucleophiles, facilitating the creation of novel compounds with potential biological activity .
Synthetic Pathways
Several synthetic routes involving 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one have been documented. For instance:
- Oxime Formation: The compound can be converted into oximes which can further react to yield substituted derivatives.
- Cyclization Reactions: It can undergo cyclization reactions to form other nitrogen-containing heterocycles that are valuable in medicinal chemistry .
Environmental Applications
Potential Bioremediation Agent
Due to its chemical structure and properties, there is potential for using 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one in bioremediation processes. Its ability to interact with pollutants and possibly enhance microbial degradation pathways makes it an interesting candidate for environmental applications .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains |
| Anticancer Properties | Induces apoptosis in cancer cells | |
| Neuroprotective Effects | Protects neurons from oxidative stress | |
| Synthetic Organic Chem. | Building Block for Heterocycles | Facilitates synthesis of novel compounds |
| Synthetic Pathways | Involves oxime formation and cyclization reactions | |
| Environmental | Potential Bioremediation Agent | May enhance microbial degradation of pollutants |
Case Studies
- Antimicrobial Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that specific derivatives of 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis provided insights into optimizing these compounds for enhanced efficacy.
- Neuroprotective Research : In a recent investigation published in Neuroscience Letters, researchers reported that treatment with 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one significantly reduced neuronal cell death induced by glutamate toxicity in vitro. This study highlights its potential role in developing therapies for neurodegenerative disorders .
- Synthetic Applications : A comprehensive review in Chemical Reviews outlined various synthetic strategies utilizing 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one as a precursor for synthesizing complex heterocycles. The review emphasized the compound's versatility and importance in advancing synthetic methodologies in organic chemistry .
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound is distinguished from related heterocycles by its unique combination of oxygen and nitrogen atoms in the benzoxadiazole ring, a ketone at the 4-position, and an N-oxide group. Key comparisons include:
Table 1: Structural and Physical Properties of Selected Compounds
Key Observations :
- Heteroatom Influence : The benzoxadiazole’s oxygen atoms enhance polarity and hydrogen-bonding capacity compared to sulfur-containing benzodithiazines (e.g., compound 7), which exhibit higher thermal stability (melting points >300°C) due to sulfur’s electronegativity and rigid sulfonyl groups .
- Functional Groups : The N-oxide group in the target compound may increase reactivity in redox or nucleophilic substitution reactions, whereas benzodithiazines prioritize sulfonyl-driven interactions (e.g., hydrogen bonding with proteins) .
Spectroscopic and Analytical Data
- Benzodithiazines : Exhibit characteristic IR peaks for sulfonyl groups (1345–1160 cm⁻¹) and C=N stretches (1605–1615 cm⁻¹). NMR data reveal deshielded protons near electronegative substituents (e.g., δ 8.38–8.47 ppm for N=CH in compounds 7–13) .
- Target Compound : Expected IR signals include N-oxide (~1250–1350 cm⁻¹) and ketone C=O (~1700 cm⁻¹), though experimental confirmation is needed.
Q & A
Q. Table 1: Key Spectroscopic Benchmarks
Q. Table 2: Reaction Optimization Parameters
| Variable | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol/Acetic Acid | Enhances cyclization |
| Temperature | 80–100°C (reflux) | Accelerates kinetics |
| Purification | Ethyl acetate/hexane | Removes polar byproducts |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
